GPR30/ERK Pathway Selectivity vs. Genistein
In a direct comparative study using MCF-7 human breast cancer cells, Shekkanin (tectoridin) exhibited negligible binding to estrogen receptor α (ERα), in stark contrast to genistein and 17β-estradiol [1]. Despite this poor ERα engagement, Shekkanin induced potent estrogenic effects—recovery of S-phase cell population, transactivation of estrogen response element, and MCF-7 proliferation—which were severely abrogated by the MEK1/2 inhibitor U0126, confirming ERK dependence [1]. Shekkanin promoted ERK1/2 phosphorylation without affecting ERα Ser118 phosphorylation and elevated intracellular cAMP, a hallmark of GPR30-mediated signaling [1]. This property mechanistically sets Shekkanin apart from genistein, which operates through both ER-dependent genomic and GPR30-dependent nongenomic pathways [1].
| Evidence Dimension | Estrogen receptor α binding and signaling pathway engagement |
|---|---|
| Target Compound Data | Scarcely binds ERα; activates GPR30/ERK nongenomic pathway exclusively; effect abrogated by U0126 |
| Comparator Or Baseline | Genistein: strong ERα binding; activates both ER-dependent genomic and GPR30/ERK nongenomic pathways |
| Quantified Difference | Shekkanin ERα binding negligible vs. genistein; pathway dependence qualitative but mechanistically distinct |
| Conditions | MCF-7 human breast cancer cells; ERα binding assay; ERE transactivation; ERK phosphorylation assay; cAMP measurement |
Why This Matters
For researchers studying nongenomic estrogen signaling or seeking phytoestrogens with minimal ERα-mediated genomic effects, Shekkanin provides a cleaner tool compound than genistein, avoiding confounding dual-pathway activation.
- [1] Kang K, Lee SB, Jung SH, Cha KH, Park WD, Sohn YC, Nho CW. Tectoridin, a Poor Ligand of Estrogen Receptor α, Exerts Its Estrogenic Effects via an ERK-Dependent Pathway. Mol. Cells, 2009, 27(3), 351–358. View Source
